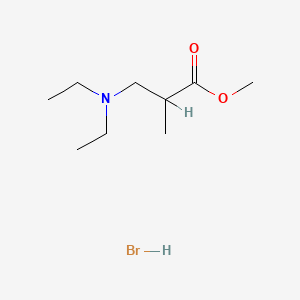

2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide

Beschreibung

2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide is a quaternary ammonium salt with the molecular formula C₉H₂₀NO₂·HBr (MW ≈ 254 g/mol). Structurally, it consists of a propionic acid backbone esterified with a methyl group at the carboxylic acid position. A diethylamino-methyl substituent is attached to the second carbon of the propionate chain, and the compound exists as a hydrobromide salt, enhancing its aqueous solubility .

For example, reductive amination using NaCNBH₃ (as in ) could introduce the diethylamino group, followed by esterification with methanol. The hydrobromide salt is likely formed via acid-base reaction with HBr .

Applications: The diethylamino group and hydrobromide salt suggest utility in pharmaceuticals (e.g., as a solubility-enhancing prodrug form) or as a catalyst in organic synthesis.

Eigenschaften

CAS-Nummer |

86343-60-4 |

|---|---|

Molekularformel |

C9H20BrNO2 |

Molekulargewicht |

254.16 g/mol |

IUPAC-Name |

methyl 3-(diethylamino)-2-methylpropanoate;hydrobromide |

InChI |

InChI=1S/C9H19NO2.BrH/c1-5-10(6-2)7-8(3)9(11)12-4;/h8H,5-7H2,1-4H3;1H |

InChI-Schlüssel |

NDVOGSCHOZOWOF-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CC(C)C(=O)OC.Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((Diethylamino)methyl)propionsäuremethylester-Hydrobromid beinhaltet typischerweise die Reaktion von Diethylamin mit einem geeigneten Propionsäurederivat. Die Reaktionsbedingungen umfassen häufig die Verwendung eines Lösungsmittels wie Ethanol oder Methanol und eines Katalysators, um die Reaktion zu erleichtern. Das Produkt wird dann mit Bromwasserstoffsäure behandelt, um das Hydrobromidsalz zu bilden.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion dieser Verbindung großtechnische Reaktionen mit automatisierten Geräten beinhalten, um Einheitlichkeit und Reinheit zu gewährleisten. Der Prozess kann mehrere Reinigungsschritte umfassen, wie z. B. Umkristallisation oder Chromatographie, um die gewünschte Qualität zu erreichen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-((Diethylamino)methyl)propionsäuremethylester-Hydrobromid wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.

Biologie: Die Verbindung wird in Studien verwendet, die sich mit Enzymwechselwirkungen und Stoffwechselwegen befassen.

Industrie: Die Verbindung wird zur Herstellung von Spezialchemikalien und Zwischenprodukten eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den 2-((Diethylamino)methyl)propionsäuremethylester-Hydrobromid seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit bestimmten molekularen Zielstrukturen. Die Diethylaminogruppe kann mit verschiedenen Enzymen und Rezeptoren interagieren und biochemische Pfade beeinflussen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide is used in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism by which 2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Properties

Detailed Analysis of Structural and Functional Differences

2-Chloropropionic Acid Methyl Ester ()

- Structural Contrast: The chlorine atom at the second carbon is electron-withdrawing, increasing electrophilicity and reactivity toward nucleophilic substitution. In contrast, the diethylamino group in the target compound is electron-donating and basic.

- Functional Impact : The chlorinated derivative is more reactive in alkylation or hydrolysis reactions, whereas the target compound’s hydrobromide salt improves solubility for biological applications .

2-(Diethylamino)ethyl 3-(p-Methoxyphenyl)-2-phenylpropionate ()

- Structural Contrast: The diethylamino group is part of the ester side chain rather than the propionate backbone. The aromatic rings (phenyl and p-methoxyphenyl) increase lipophilicity.

- Functional Impact : The aromatic structure may enhance binding to biological targets (e.g., enzymes or receptors), whereas the target compound’s simpler structure favors metabolic stability .

Methyl 2-(4-Aminophenyl)propionate ()

- Structural Contrast: The 4-aminophenyl group introduces strong electron-donating effects, contrasting with the tertiary amine in the target compound.

- Functional Impact: The amino group enables hydrogen bonding and pH-dependent solubility, while the target compound’s hydrobromide salt ensures consistent solubility across physiological pH ranges .

Research Findings and Implications

- Synthetic Yields : Compounds with tertiary amines (e.g., ) often achieve moderate yields (50–70%) due to steric hindrance during coupling reactions. The target compound may face similar challenges .

- Safety : Chlorinated esters () require careful handling due to toxicity risks, whereas the hydrobromide salt’s hazards are likely tied to HBr release under decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.